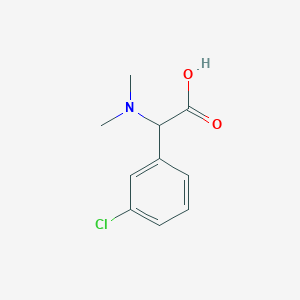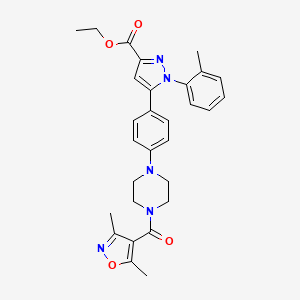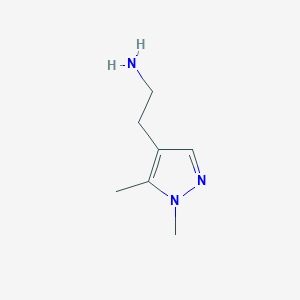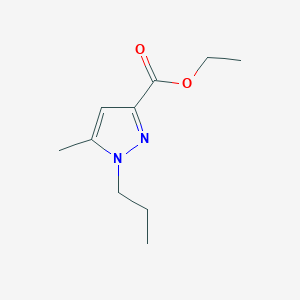
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid
Overview
Description
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid (3-CPA) is an organic compound belonging to the class of phenylacetic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as an analytical reagent, as an intermediate in the synthesis of other compounds, and as a catalyst in the production of polymers. 3-CPA has been studied extensively and has been found to have a wide range of applications in biochemistry, physiology, and other fields.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is used extensively in scientific research. It has been used as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as an intermediate in the synthesis of other compounds, as a catalyst in the production of polymers, and as an analytical reagent. In biochemistry, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has been used to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity. In physiology, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has been used to study the effects of drugs on the central nervous system and the cardiovascular system.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is not completely understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed that it inhibits the activity of certain enzymes involved in the metabolism of amino acids. In addition, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid have been studied extensively. It has been found to have a wide range of effects on the body, including the inhibition of certain enzymes involved in the metabolism of drugs and other compounds, the inhibition of certain enzymes involved in the metabolism of amino acids, and the inhibition of certain enzymes involved in the synthesis of proteins. In addition, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored at room temperature. However, there are some limitations to using 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid in laboratory experiments. For example, it can be toxic in high concentrations and can cause irritation to the skin and eyes. In addition, it can be unstable in some conditions and can react with other compounds.
Future Directions
The future of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is promising. It is being studied for its potential use in the synthesis of new drugs and other compounds, as well as its potential use in the development of new analytical methods. In addition, researchers are exploring its potential use in the treatment of diseases, such as cancer and Alzheimer's disease. Finally, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is being studied for its potential use in the development of new polymers and other materials.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-(dimethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7/h3-6,9H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFSLMYOSSZFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)
![methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B3071051.png)

![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)

-Methanone](/img/structure/B3071081.png)



